2,4,6-Trifluorotoluene
Description
Contextual Significance of Fluorinated Aromatic Compounds in Chemical Science
Fluorinated aromatic compounds are a class of organic molecules characterized by an aromatic ring with one or more fluorine atoms attached. numberanalytics.com The introduction of fluorine, the most electronegative element, into aromatic systems dramatically alters their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com This strategic incorporation of fluorine can enhance properties such as metabolic stability, membrane permeability, and binding affinity to target proteins. tandfonline.comacs.org
The unique characteristics imparted by fluorine make these compounds highly valuable across various scientific fields. numberanalytics.comresearchgate.net In medicinal chemistry, fluorination is a widespread strategy to improve the efficacy of drug candidates. tandfonline.comomicsonline.org It is estimated that over 20% of all pharmaceuticals on the market contain fluorine, including critical anticancer agents and antibiotics. rsc.org For instance, the anticancer drug 5-fluorouracil (B62378) and fluoroquinolone antibiotics are prominent examples of the successful application of fluorine in medicine. numberanalytics.com
Beyond pharmaceuticals, fluorinated aromatics are integral to materials science. They are used to create advanced materials like fluoropolymers, which exhibit high thermal stability and chemical resistance. numberanalytics.com These properties make them suitable for applications ranging from non-stick coatings to components in electronic devices. numberanalytics.comacs.org The influence of fluorine on the electronic properties of aromatic rings is also harnessed in the development of materials for organic light-emitting diodes (OLEDs). numberanalytics.com The ability of fluorine to modulate electronic and steric properties has made fluorinated aromatics a cornerstone of modern chemical research and development. numberanalytics.com
Historical and Current Research Landscape of 2,4,6-Trifluorotoluene and Related Fluorotoluenes
The study of fluorinated toluenes, including this compound, is part of the broader field of organofluorine chemistry, which began to gain significant momentum in the early 20th century. numberanalytics.com Initial synthesis of such compounds was challenging, but advancements in fluorinating agents and methods have enabled their efficient production. numberanalytics.com
Historically, the synthesis of fluorotoluenes has been achieved through various methods. One foundational approach for producing this compound is the Friedel-Crafts alkylation of 1,3,5-trifluorobenzene. Another common method is nucleophilic aromatic substitution, where nitro or chloro-substituted toluenes are treated with a fluoride (B91410) source like potassium fluoride (KF).
Current research continues to explore and refine the synthesis and application of this compound and its isomers. Microwave spectroscopy has been employed to study the molecular structure and internal rotation of the methyl group in various trifluorotoluene isomers, providing insights into the effects of fluorine substitution on molecular geometry and dynamics. scholaris.caresearchgate.net For example, studies on 2,3,4- and 2,4,5-trifluorotoluene (B1591408) have determined their rotational constants and the potential barriers hindering the internal rotation of the methyl group. scholaris.caresearchgate.net
This compound itself serves as a valuable compound in specific research applications. Due to the symmetry of the molecule, which renders the three fluorine atoms chemically equivalent, it exhibits a single resonance peak in ¹⁹F NMR spectroscopy. This property makes it a useful internal reference standard for calibrating the chemical shift in ¹⁹F NMR experiments, similar to the role of tetramethylsilane (B1202638) (TMS) in ¹H NMR.
The broader research landscape for fluorotoluenes is driven by their utility as intermediates in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. wikipedia.orgresearchandmarkets.com For example, derivatives of trifluorotoluene are precursors to herbicides and skeletal muscle relaxants. wikipedia.org The ongoing development of new applications in areas like advanced materials and electronic chemicals continues to fuel research into fluorinated aromatic compounds like this compound. researchandmarkets.com
Properties of this compound
| Property | Value |
| IUPAC Name | 1,3,5-trifluoro-2-methylbenzene nih.govalfa-chemistry.com |
| CAS Number | 93343-11-4 nih.gov |
| Molecular Formula | C₇H₅F₃ nih.govalfa-chemistry.com |
| Molecular Weight | 146.11 g/mol nih.govalfa-chemistry.com |
| Appearance | Colorless liquid wikipedia.org |
| Density | 1.234 g/cm³ alfa-chemistry.com |
| Boiling Point | 105-110 °C alfa-chemistry.com |
| Flash Point | 12.6 °C alfa-chemistry.com |
| InChIKey | HZCVONJWZPKKBI-UHFFFAOYSA-N alfa-chemistry.com |
| Canonical SMILES | CC1=C(C=C(C=C1F)F)F nih.govalfa-chemistry.com |
Spectroscopic Data
| Type | Details |
| ¹⁹F NMR | Exhibits a singlet at approximately -63.7 ppm relative to CFCl₃, making it a useful reference standard. |
| ¹H NMR | Chemical shifts are reported relative to an internal reference of TMS at δ 0.00. rsc.org |
| ¹³C NMR | Chemical shifts are reported relative to the carbon resonance in deuterated solvents like chloroform-d₁ at δ 77.00. rsc.org |
| IR Spectra | Recorded on spectrometers to identify functional groups and molecular structure. rsc.org |
| Mass Spectra | Used to determine the mass-to-charge ratio and confirm molecular weight. rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trifluoro-2-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCVONJWZPKKBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601000417 | |
| Record name | 1,3,5-Trifluoro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601000417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79348-71-3, 93343-11-4 | |
| Record name | 1,3,5-Trifluoro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601000417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trifluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2,4,6 Trifluorotoluene and Derivatives
Strategies for Direct Fluorination and Selective Fluorine Atom Introduction
Direct fluorination of aromatic compounds presents a formidable challenge due to the high reactivity of elemental fluorine and the potential for over-fluorination and side reactions. However, significant strides have been made in controlling this powerful reagent to achieve selective fluorination.
One approach to achieving selective fluorination involves the use of milder and more selective electrophilic fluorinating agents. Reagents such as Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) have proven effective in the fluorination of a variety of aromatic substrates. wikipedia.orgbrynmawr.edu These reagents offer a safer and more controllable alternative to elemental fluorine. For instance, the direct fluorination of toluene (B28343) derivatives can be influenced by the directing effects of the methyl group, which is ortho-, para-directing. However, achieving the specific 2,4,6-trifluorination pattern often requires multi-step synthetic sequences or the use of substrates with pre-installed directing groups to enforce the desired regioselectivity.
Recent advancements in flow chemistry have also provided new avenues for the safe and efficient use of elemental fluorine. Microreactors offer enhanced heat and mass transfer, allowing for precise control over the highly exothermic fluorination reactions and minimizing the formation of byproducts. google.com
A potential synthetic route to 2,4,6-trifluorotoluene could involve the direct fluorination of a symmetrically substituted precursor like 1,3,5-trimethylbenzene (mesitylene). smolecule.comwikipedia.org Subsequent modification of the methyl groups could then yield the target molecule. Electrophilic fluorination of mesitylene (B46885) under controlled conditions is a known transformation. smolecule.com
Development of Nucleophilic and Electrophilic Trifluoromethylation Protocols
While the focus of this article is on this compound, it is important to distinguish its synthesis from that of trifluoromethylated analogues. The introduction of a trifluoromethyl group (CF3) onto an aromatic ring is a distinct synthetic challenge from the introduction of individual fluorine atoms. Methodologies for trifluoromethylation are broadly categorized into nucleophilic and electrophilic protocols.
Nucleophilic trifluoromethylation typically involves the reaction of an aryl halide or sulfonate with a nucleophilic trifluoromethyl source, such as the Ruppert-Prakash reagent (TMSCF3) or trifluoromethylcopper (B1248711) (CuCF3). These reactions are often mediated by transition metal catalysts, most commonly copper or palladium. For the synthesis of a trifluoromethylated analogue of this compound, a suitable di- or trifluorinated toluene derivative bearing a leaving group at the desired position would be required as a substrate.
Electrophilic trifluoromethylation employs reagents that deliver a "CF3+" equivalent to an electron-rich aromatic ring. Prominent examples of such reagents include Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts). These reagents have been successfully applied to the trifluoromethylation of a wide range of arenes and heteroarenes. brynmawr.edu The synthesis of a trifluoromethyl derivative in the 2,4,6-substituted toluene series would depend on the electronic properties and steric environment of the starting fluorotoluene.
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of this compound can benefit from various catalytic strategies, including transition metal-catalyzed coupling reactions and Lewis acid-mediated transformations.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis has revolutionized the formation of carbon-fluorine bonds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki-Miyaura reactions, have been adapted for fluorination. mit.educuny.edu For the synthesis of this compound, a potential strategy would involve the cross-coupling of a 2,4,6-tri-substituted toluene derivative (e.g., with bromo or triflate leaving groups) with a fluoride (B91410) source. Significant research has been dedicated to developing ligands that facilitate the challenging C-F reductive elimination from the metal center. pku.edu.cn
Silver-catalyzed fluorination has also emerged as a powerful tool, particularly for the late-stage fluorination of complex molecules. nih.gov These reactions often employ electrophilic fluorine sources in conjunction with a silver salt.
Lewis Acid-Mediated Transformations
Lewis acids are known to activate substrates towards nucleophilic attack and can play a crucial role in fluorination reactions. patsnap.com In the context of synthesizing this compound, a Lewis acid could be employed to enhance the electrophilicity of a fluorinating agent or to activate a precursor molecule. For example, Lewis acids like zirconium tetrachloride (ZrCl4) have been shown to catalyze the direct C-H fluorination of arenes using NFSI as the fluorine source. rsc.org The choice of Lewis acid and reaction conditions can significantly influence the regioselectivity of the fluorination. acs.org
Mechanistic Investigations of Synthesis Pathways, including C-F Bond Activation
Understanding the mechanisms of C-F bond formation is crucial for the development of new and improved synthetic methods. The Balz-Schiemann reaction, a classical method for introducing fluorine into an aromatic ring, proceeds through the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. scientificupdate.combyjus.comorganic-chemistry.orgwikipedia.org Mechanistic studies suggest that this reaction often proceeds via an SN1-type mechanism involving an aryl cation intermediate. acs.org A plausible route to this compound could involve the diazotization of 2,4,6-triaminotoluene (B1203909) followed by a Balz-Schiemann reaction.
The mechanism of transition metal-catalyzed fluorination reactions is a subject of ongoing research. A key challenge is the difficult reductive elimination step to form the C-F bond. pku.edu.cn Detailed mechanistic studies, often aided by computational chemistry, are providing insights into the factors that govern this crucial step, paving the way for the design of more efficient catalysts.
Conversely, the activation and functionalization of existing C-F bonds offers an alternative synthetic strategy. While seemingly counterintuitive, the selective cleavage of a C-F bond in a polyfluorinated aromatic compound can provide a route to otherwise inaccessible derivatives. This field of research is rapidly expanding, with various transition metal complexes and main group reagents being explored for their ability to mediate C-F bond activation.
High Resolution Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy: Infrared and Raman Analysis of Fluorinated Toluenes
No dedicated studies presenting the experimental Fourier-transform infrared (FT-IR) or FT-Raman spectra of 2,4,6-trifluorotoluene, complete with vibrational mode assignments, were identified. Research on related compounds, such as 2,3,4- and 2,4,5-trifluorotoluene (B1591408), has been published, but this data is not transferable to the 2,4,6- isomer due to differences in molecular symmetry and structure.
Intramolecular Vibrational Energy Redistribution Studies
The process of Intramolecular Vibrational Energy Redistribution (IVR), where vibrational energy disperses throughout a molecule, has been investigated for parent toluene (B28343) and some fluorinated derivatives like p-fluorotoluene. However, specific studies detailing the IVR dynamics, pathways, or lifetimes for this compound are absent from the current body of scientific literature.
Intermolecular Vibrational Energy Transfer Investigations
Investigations into the transfer of vibrational energy between molecules have been conducted in various systems, but research focusing on these phenomena specifically in liquid or solid-phase this compound has not been reported.
Rotational Spectroscopy: Microwave Studies of Molecular Structure and Dynamics
Microwave spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules in the gas phase. Detailed microwave studies have been successfully performed on other trifluorotoluene isomers, yielding valuable information. cdnsciencepub.comresearchgate.net However, a similar analysis for this compound appears to be unpublished.
Determination of Rotational Constants and Centrifugal Distortion Parameters
No experimental values for the rotational constants (A, B, C) or centrifugal distortion parameters for this compound have been published. These constants are fundamental outputs of rotational spectroscopy and are essential for precise structural determination.
Analysis of Internal Methyl Rotation Barriers and Conformational Isomerism
The substitution pattern in fluorinated toluenes significantly influences the energy barrier to the internal rotation of the methyl (-CH3) group. For instance, the barriers for 2,3,4- and 2,4,5-trifluorotoluene have been determined to be 2.5878(80) and 2.2809(23) kJ/mol, respectively. cdnsciencepub.com The symmetric substitution in this compound would be expected to result in a potential barrier dominated by a V6 term (a six-fold barrier), similar to 2,6-difluorotoluene, but experimental determination of this barrier has not been documented. rsc.org
Isotopic Substitution and Substitution Structure (r_s) Determination
The determination of a molecule's substitution structure (r_s) involves the microwave analysis of its various isotopologues (molecules with substituted isotopes, e.g., ¹³C). This provides highly accurate bond lengths and angles. While this method has been applied to the 2,3,4- and 2,4,5-trifluorotoluene isomers, no such isotopic analysis has been reported for this compound. cdnsciencepub.com
Mass Spectrometry: Fragmentation Pathways and Structural Confirmation
Tandem Mass Spectrometry for Elucidating Fragmentation PatternsThere is no available literature detailing the use of tandem mass spectrometry (MS/MS) to study the specific fragmentation pathways of this compound. Such an analysis would require isolating the molecular ion and subjecting it to collision-induced dissociation to establish precursor-product ion relationships, data which has not been published.
Until dedicated spectroscopic studies on this compound are conducted and published, a scientifically accurate and detailed article adhering to the requested structure cannot be generated.
Computational Chemistry and Theoretical Modeling of 2,4,6 Trifluorotoluene
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations focus on static molecular properties, molecular dynamics (MD) simulations are used to model the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change over time.
Large amplitude motions (LAMs) are low-frequency molecular vibrations that involve significant displacement of atoms, such as the internal rotation of a methyl group. nih.gov In 2,4,6-trifluorotoluene, the most significant LAM is the internal rotation of the methyl (CH₃) group relative to the fluorinated benzene ring.
This rotation is not free but is hindered by a potential energy barrier. The height and shape of this barrier are determined by steric and electronic interactions between the methyl hydrogens and the adjacent fluorine atoms. Computational studies on other trifluorotoluene isomers, such as 2,3,4- and 2,4,5-trifluorotoluene (B1591408), have used microwave spectroscopy combined with theoretical calculations to determine these barriers. researchgate.net For these isomers, the potential barriers hindering methyl rotation were determined to be 2.5878(80) and 2.2809(23) kJ/mol, respectively. researchgate.net A similar computational approach for this compound would involve calculating the molecule's energy at various dihedral angles of the methyl group to map the potential energy surface for the rotation. This information is crucial for understanding the molecule's conformational dynamics and interpreting fine structures in high-resolution spectra.
Molecular dynamics simulations are a powerful tool for investigating the diffusion of small molecules, such as this compound, through polymer matrices. rsc.org This is critical for applications in areas like polymer membranes, protective coatings, and packaging materials.
To simulate this phenomenon, a simulation box is constructed containing polymer chains and several molecules of this compound. aps.org All-atom MD simulations, where every atom is explicitly represented, can provide detailed insights into the interactions between the diffusant and the polymer. rsc.orgnih.gov The simulation tracks the movement of the this compound molecules over time. By analyzing their mean-squared displacement (MSD), the diffusion coefficient (D) can be calculated using the Einstein relation.
These simulations can reveal how factors like polymer free volume, chain mobility, and specific interactions (e.g., between the fluorine atoms of the toluene (B28343) and polar groups on the polymer) affect the diffusion rate. nih.gov This provides a molecular-level understanding of transport properties that is essential for designing new materials. nih.gov
Theoretical Reaction Mechanism Pathways and Transition State Analysis
A comprehensive review of available scientific literature reveals a notable absence of specific theoretical studies detailing the reaction mechanism pathways and transition state analyses for this compound. While computational chemistry is a powerful tool for elucidating such mechanistic details, dedicated research on this particular compound's reaction coordinates, transition state geometries, and activation energies is not readily found in publicly accessible databases and scholarly articles.
General computational methodologies for exploring reaction mechanisms, such as density functional theory (DFT) and ab initio methods, are well-established. These approaches are frequently used to investigate electrophilic and nucleophilic aromatic substitution reactions, which would be the expected reaction classes for a substituted toluene like this compound. However, specific application of these methods to map the potential energy surface and characterize the transition states involved in reactions of this compound has not been a focus of published research.
Therefore, detailed research findings, including data tables on activation barriers, transition state geometries, and vibrational frequencies corresponding to the reaction coordinates for this compound, are not available at this time. Further computational studies would be required to provide this scientifically specific information.
Natural Bond Orbital (NBO) Analysis and Related Electronic Structure Theory
Similar to the lack of information on reaction pathways, specific Natural Bond Orbital (NBO) analysis data for this compound is not present in the surveyed scientific literature. NBO analysis is a computational method that provides a chemically intuitive picture of bonding by converting the calculated wave function into localized orbitals corresponding to core electrons, lone pairs, and bonds. This analysis yields valuable information about charge distribution, hybridization, and intermolecular and intramolecular interactions, such as hyperconjugation.
While general principles of electronic structure theory and the NBO analysis methodology are extensively documented, and studies on related fluorinated aromatic compounds exist, a detailed NBO analysis of this compound, including tables of natural atomic charges, orbital occupancies, and second-order perturbation theory analysis of donor-acceptor interactions, has not been published. Such an analysis would provide significant insights into the electronic effects of the fluorine and methyl substituents on the aromatic ring, influencing its reactivity and properties. Without dedicated computational studies on this compound, a quantitative description of its electronic structure based on NBO theory cannot be provided.
Reactivity and Fundamental Reaction Mechanisms of 2,4,6 Trifluorotoluene
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fluorinated Ring
The response of the 2,4,6-trifluorotoluene ring to substitution reactions is dichotomous, depending on whether an electrophile or a nucleophile is the attacking species.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile replaces an atom (typically hydrogen) on the aromatic ring. The rate and regioselectivity of this reaction are controlled by the substituents already present. libretexts.org Substituents that donate electrons activate the ring, making it more nucleophilic and increasing the reaction rate compared to benzene, while electron-withdrawing groups deactivate the ring. libretexts.org
The directing effect of the substituents determines the position of substitution. Both the methyl group and the fluorine atoms are ortho-, para-directors. libretexts.orgprexams.com The cumulative effect of the substituents on this compound directs incoming electrophiles to the unsubstituted C3 and C5 positions, as summarized in the table below.
| Substituent | Position | Effect on Reactivity | Directing Influence | Positions Directed To |
|---|---|---|---|---|
| -CH₃ | C1 | Activating | Ortho, Para | C2, C6, C4 (all occupied) |
| -F | C2 | Deactivating | Ortho, Para | C1, C3 (C1 occupied) |
| -F | C4 | Deactivating | Ortho | C3, C5 |
| -F | C6 | Deactivating | Ortho, Para | C1, C5 (C1 occupied) |
| Consensus for Electrophilic Attack | C3, C5 |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a pathway for nucleophiles to replace a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comnih.gov
The structure of this compound is well-suited for SNAr. The ring is highly electron-deficient due to the three fluorine atoms. Each fluorine atom serves as a potential leaving group and is activated by the other two fluorine atoms in its ortho and para positions. Therefore, this compound is expected to be reactive towards strong nucleophiles, leading to the displacement of one of the fluorine atoms. Polyfluoroarenes are known to undergo SNAr reactions where a fluoride (B91410) anion is eliminated as a fluoride salt. nih.gov
Radical Processes and Carbon-Fluorine Bond Activation
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation a significant challenge. However, radical-based transformations have emerged as a mild and effective strategy for C-F bond activation in polyfluoroarenes. rsc.org These processes provide a pathway to functionalize otherwise inert molecules.
One common mechanism involves the formation of multifluoroaryl radical anions as key intermediates. rsc.org This can be achieved through single-electron transfer from a suitable reductant. Once formed, this radical anion can undergo fragmentation, leading to C-F bond cleavage and the formation of an aryl radical, which can then be trapped by other reagents.
More recently, photoredox catalysis has been developed as a powerful tool for activating C-F bonds under mild conditions. nih.govresearchgate.net Organic photoredox catalysts can efficiently reduce C-F bonds, generating carbon-centered radicals that can be intercepted for subsequent reactions like hydrodefluorination or cross-coupling. nih.gov These methods are generally applicable to organofluorine compounds, including polyfluoroarenes like this compound, enabling their use as synthetic building blocks.
Acid-Base Properties and Proton Transfer Kinetics in Gas and Solution Phases
The acid-base properties of a molecule in the gas phase are quantified by its proton affinity (PA) and gas-phase basicity (GB). The proton affinity is the negative of the enthalpy change for the protonation reaction in the gas phase. wikipedia.org A higher proton affinity corresponds to a stronger base. wikipedia.org Gas-phase basicity is the negative of the Gibbs free energy change for the same reaction and includes entropic effects. wikipedia.org
Conversely, the electron-withdrawing fluorine atoms can increase the acidity of the protons on the methyl group by stabilizing the resulting conjugate base. However, these C-H bonds are generally not considered acidic and would require an exceptionally strong base for deprotonation. Information regarding the kinetics of proton transfer for this specific compound is not available in the reviewed literature.
Solvent Effects on Reaction Outcomes and Selectivity
The choice of solvent can profoundly influence the rate, yield, and selectivity of chemical reactions, particularly for processes involving charged intermediates or transition states. researchgate.net For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), solvent effects are critical.
Polarity : Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN), are generally effective for SNAr reactions. nih.govpreprints.org These solvents can solvate the accompanying cation but leave the nucleophile relatively "bare" and reactive. More importantly, their polarity helps to stabilize the charge-delocalized anionic intermediate, thereby lowering the activation energy and accelerating the reaction. nih.gov
Hydrogen Bonding : The hydrogen bond basicity of a solvent can significantly affect the regiochemistry of SNAr reactions on polyfluoroarenes, particularly when using amine nucleophiles. acs.org Solvents with high hydrogen bond basicity can alter the transition state by interacting with the nucleophile, potentially changing which site on the aromatic ring is preferentially attacked. acs.org For a reaction of this compound with a nucleophile, the choice between a protic solvent (like ethanol) and an aprotic solvent (like DMSO) could substantially alter the reaction kinetics and product distribution by differentially solvating the reactants and the charged intermediate. nih.gov
Advanced Synthetic Applications of 2,4,6 Trifluorotoluene As a Building Block
Precursors in Medicinal Chemistry Synthesis
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a drug's metabolic stability, binding affinity, and bioavailability. sigmaaldrich.comresearchgate.net 2,4,6-Trifluorotoluene serves as a precursor for introducing the 2,4,6-trifluorophenyl moiety into pharmacologically active compounds, a structural motif found in advanced therapeutics.
One of the primary strategies for incorporating the structural elements of this compound into larger, bioactive molecules involves the functionalization of its methyl group. This can be achieved through reactions such as free-radical halogenation to produce 2,4,6-trifluorobenzyl halides. These halides, like 2,4,6-trifluorobenzyl bromide, are versatile electrophilic intermediates. sigmaaldrich.com They can readily react with a wide range of nucleophiles (e.g., amines, alcohols, thiols) via nucleophilic substitution reactions to form more complex molecules, effectively installing the 2,4,6-trifluorobenzyl group onto a molecular scaffold.
Another key strategy involves the oxidation of the methyl group to form 2,4,6-trifluorobenzaldehyde (B1297852). nih.gov This aldehyde can then participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, providing a gateway to a diverse array of fluorinated compounds.
A critical application of this building block is in the synthesis of the HIV-1 integrase inhibitor, Bictegravir. nih.govmdpi.com The synthesis of Bictegravir involves the formal condensation of a complex carboxylic acid with 2,4,6-trifluorobenzylamine. nih.gov This key amine intermediate, while crucial for the final drug structure, is typically synthesized from precursors like 2,4,6-trifluorobenzonitrile (B12505) or pentachlorobenzonitrile (B42970) rather than directly from this compound. google.comgoogle.com However, the synthesis highlights the pharmaceutical importance of the 2,4,6-trifluorobenzyl moiety.
Table 1: Key Intermediates Derived from this compound and Their Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Role |
| This compound | C₇H₅F₃ | 146.11 | Starting Material |
| 2,4,6-Trifluorobenzyl bromide | C₇H₄BrF₃ | 225.01 | Electrophilic intermediate for substitution reactions |
| 2,4,6-Trifluorobenzaldehyde | C₇H₃F₃O | 160.09 | Precursor for C-C bond formation and reductive amination |
| 2,4,6-Trifluorobenzylamine | C₇H₆F₃N | 161.12 | Key intermediate for amide bond formation (e.g., in Bictegravir) |
The synthesis of intermediates from this compound takes advantage of the unique properties conferred by the fluorine atoms. The trifluorinated phenyl ring enhances the lipophilicity of intermediates, which can improve their solubility in organic solvents and potentially influence the pharmacokinetic properties of the final active pharmaceutical ingredient (API). Furthermore, the fluorine atoms can block sites of metabolic oxidation, leading to increased metabolic stability and a longer biological half-life for the drug. rsc.org
Intermediates in Agrochemical and Specialty Chemical Production
In the agrochemical industry, fluorinated compounds are widely used to create more potent and stable herbicides, insecticides, and fungicides. nih.govgoogle.com The introduction of fluorine can increase the biological activity of a molecule and enhance its resistance to environmental and metabolic degradation. google.com
While specific, large-scale agrochemicals derived directly from this compound are not prominently documented in publicly available literature, its derivatives serve as valuable intermediates in the synthesis and discovery of new crop protection agents. The 2,4,6-trifluorophenyl group can be incorporated into lead compounds during the structure-activity relationship (SAR) optimization process. Chemists can synthesize libraries of related compounds by reacting intermediates like 2,4,6-trifluorobenzyl bromide or 2,4,6-trifluorobenzaldehyde with various molecular scaffolds. These libraries are then screened for biological activity against agricultural pests and pathogens. nih.govnih.gov The unique electronic and steric profile of the 2,4,6-trifluorophenyl moiety makes it a valuable substituent for exploring chemical space in the search for novel and effective agrochemicals.
Role in the Development of Functional Materials
The distinct properties of fluorinated organic compounds make them highly suitable for applications in advanced materials, including polymers and organic electronics. mdpi.com The strong carbon-fluorine bond and the high electronegativity of fluorine impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties.
This compound can serve as a foundational building block for synthesizing fluorinated polymers. By introducing a polymerizable functional group, such as a vinyl or ethynyl (B1212043) group, onto the aromatic ring or the methyl group, fluorinated monomers can be created. For instance, the synthesis of a vinyl-containing derivative of this compound would allow for its incorporation into polymer chains via polymerization techniques. nih.govnih.gov
The resulting polymers containing the 2,4,6-trifluorophenyl moiety would be expected to exhibit several enhanced properties:
Chemical Inertness: The electron-deficient nature of the fluorinated ring makes it less susceptible to chemical attack.
Hydrophobicity: Fluorinated polymers are known for their water-repellent properties, making them suitable for coatings and membranes.
Low Surface Energy: This property is useful for creating non-stick and low-friction surfaces.
While the polymerization of monomers derived from octafluorotoluene (B1221213) has been explored to create polyoxyperfluorobenzylene, similar principles can be applied to derivatives of this compound to generate novel materials with tailored properties. nih.gov
In the field of organic electronics, fluorination is a key strategy for designing high-performance organic semiconductors for applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.com Introducing fluorine atoms into a conjugated organic molecule has profound effects on its electronic structure. tandfonline.com
Specifically, the strong electron-withdrawing ability of fluorine atoms lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The lowering of the LUMO level facilitates electron injection and can improve the stability of n-type (electron-transporting) semiconductor materials by making them more resistant to oxidative degradation in air. tandfonline.com The incorporation of building blocks like this compound into the structure of an organic semiconductor can therefore be a deliberate design choice to tune its electronic properties and enhance device performance and stability. Although specific examples of commercial organic semiconductors derived from this compound are not widespread, its potential as a building block for creating new, stable, and efficient n-type materials is significant.
Environmental and Green Chemistry Aspects in 2,4,6 Trifluorotoluene Research
Utilization as a Benign Reaction Solvent in Organic Synthesis
The selection of a solvent is a critical aspect of green chemistry, as solvents account for a large portion of the waste generated in chemical processes. An ideal green solvent should be non-toxic, non-flammable, readily available, and recyclable, while effectively facilitating the desired chemical transformations. 2,4,6-Trifluorotoluene exhibits several characteristics that position it as a more environmentally friendly alternative to conventional solvents like benzene and chlorinated hydrocarbons.
One of the notable applications of trifluorotoluene as a benign solvent is in photochemical reactions. For instance, it has been successfully employed as a less hazardous solvent system for the photo Friedel–Crafts acylation of naphthoquinones. rsc.org In these reactions, switching from traditional solvents like benzene to trifluorotoluene not only reduces the hazards associated with the process but can also lead to improved reaction times and higher yields. rsc.org The higher boiling point of trifluorotoluene (105-110 °C) compared to solvents like dichloromethane (~40 °C) is another practical advantage, allowing for reactions to be conducted at higher temperatures without the need for pressurized systems. wikipedia.org
The physical and chemical properties of this compound, when compared to other common laboratory solvents, highlight its potential as a greener alternative. Its dielectric constant is similar to that of dichloromethane, suggesting comparable solvating power for a range of reactions. wikipedia.org However, its lower toxicity profile compared to chlorinated solvents and benzene makes it a more attractive choice from an environmental health and safety perspective.
| Property | This compound | Benzene | Dichloromethane |
|---|---|---|---|
| Molecular Formula | C₇H₅F₃ | C₆H₆ | CH₂Cl₂ |
| Boiling Point (°C) | 105-110 | 80.1 | 39.6 |
| Density (g/cm³) | 1.234 | 0.876 | 1.326 |
| Hazards | Flammable | Carcinogenic, Flammable | Suspected Carcinogen |
Integration into Fluorous Synthesis Methodologies
Fluorous synthesis is a modern chemical strategy that facilitates the separation of products from reactants and catalysts, thereby simplifying purification processes and enabling catalyst recycling. This methodology relies on the use of "fluorous" molecules, which are organic compounds containing a highly fluorinated domain (a "fluorous tag"). These fluorous-tagged species exhibit unique solubility profiles, being preferentially soluble in fluorous solvents (perfluorinated alkanes) and poorly soluble in most traditional organic solvents.
The integration of solvents like this compound is crucial for bridging the solubility gap between the organic reactants and the fluorous-tagged catalysts or reagents. researchgate.netugent.be While highly fluorinated solvents are immiscible with many organic solvents, creating a two-phase system (fluorous biphase system), solvents like trifluorotoluene can, under certain conditions (e.g., elevated temperature), create a single homogeneous phase where the reaction can proceed efficiently. tcichemicals.comtcichemicals.com Upon cooling, the phases separate, allowing for the easy removal of the product from the organic layer, while the fluorous catalyst remains in the fluorous layer and can be reused.
| Component | Role in Fluorous Biphase System | Example |
|---|---|---|
| Organic Reactant | Starting material for the desired product | Alkene |
| Product | The desired chemical compound | Alcohol (from hydroformylation) |
| Fluorous-Tagged Catalyst | Catalyzes the reaction; recoverable | Rhodium complex with fluorous phosphine ligands |
| Organic Solvent | Dissolves reactant and product; forms the organic phase | Toluene (B28343) |
| Fluorous Solvent | Dissolves the fluorous-tagged catalyst; forms the fluorous phase | Perfluorohexane |
| Homogenizing Solvent (Potential Role for this compound) | Creates a single phase at reaction temperature for improved reaction rates | This compound |
Q & A
Q. Table 1: Key Analytical Parameters
| Method | Target Parameter | Result/Reference |
|---|---|---|
| GC | Purity | ≥98% (Min) |
| NMR | Chemical Shift | −63.6 ppm (singlet) |
| Karl Fischer | Moisture Content | <0.5% |
What are the key physicochemical properties of this compound relevant to its handling in laboratory settings?
Answer:
Critical properties include:
- Density : 1.234 g/cm³ at 25°C
- Boiling Point : 106°C at 760 mmHg
- Vapor Pressure : 33.5 mmHg at 25°C
- Flash Point : 12.6°C (flammable liquid)
These properties dictate storage (sealed containers in ventilated areas) and handling (avoidance of open flames). The low flash point necessitates explosion-proof equipment during distillation .
How do adsorption isotherm models describe the interaction of this compound with chromatographic stationary phases?
Answer:
Inverse method calculations using liquid chromatography (LC) reveal that adsorption follows a modified Langmuir isotherm (Eq. 12: ), where (saturation capacity) and (equilibrium constant) are optimized for fluorinated aromatics. For this compound, and , indicating strong affinity for C18 phases due to fluorine’s hydrophobicity .
Q. Table 2: Isotherm Parameters from Inverse Method
| Parameter | Value (this compound) | Model Equation |
|---|---|---|
| 1.23 mmol/g | Eq. 12 | |
| 0.45 L/mmol | Eq. 12 |
What methodologies are recommended for analyzing this compound using 19F^{19}\text{F}19F NMR spectroscopy?
Answer:
Use α,α,α-trifluorotoluene as an internal reference (δ = −63.6 ppm). Key steps:
Sample Preparation : Dissolve in deuterated chloroform (CDCl) at 10-50 mM.
Acquisition Parameters : Pulse angle = 30°, acquisition time = 1.5 s, relaxation delay = 2 s.
Quantification : Integrate singlet peaks and compare to calibration curves .
For dynamic studies (e.g., reaction monitoring), use - heteronuclear correlation experiments to resolve overlapping signals .
How does the electron-withdrawing effect of fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
Answer:
The -CF group deactivates the aromatic ring, directing electrophiles to meta/para positions. However, fluorines enhance leaving-group ability in NAS. For example, in Suzuki-Miyaura couplings, palladium catalysis at 80°C with KCO achieves cross-coupling yields >75% due to fluorine’s inductive effect stabilizing transition states .
Q. Key Mechanistic Insight :
- Fluorine’s electronegativity lowers the LUMO energy, facilitating nucleophilic attack.
- Steric hindrance from trifluoromethyl groups requires optimized ligands (e.g., XPhos) .
What safety protocols should be followed when handling this compound based on its toxicological profile?
Answer:
- Toxicology : In vivo studies in F344/N rats show acute toxicity (LD = 1.2 g/kg) with hepatotoxicity at high doses .
- Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid skin contact due to potential lipid solubility.
- Storage : Keep in amber glass bottles under nitrogen to prevent oxidation .
What role does this compound serve as a surrogate compound in environmental volatile organic compound (VOC) analysis?
Answer:
It acts as a surrogate in EPA Method 8260 for VOC quantification via gas chromatography-mass spectrometry (GC-MS). Key advantages:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
